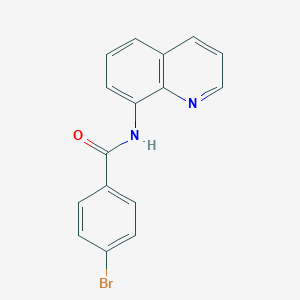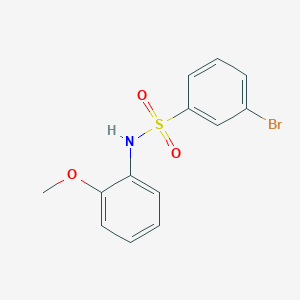
4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as DCPIB and is known for its ability to block volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in regulating cell volume, and their dysfunction has been linked to various diseases.
Wirkmechanismus
DCPIB blocks 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide by binding to a specific site on the channel. This binding leads to a conformational change in the channel, which prevents the movement of chloride and other anions across the cell membrane. This inhibition of 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide leads to a decrease in cell volume, which has been shown to have therapeutic potential for the treatment of various diseases.
Biochemical and Physiological Effects
DCPIB has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve muscle function in muscular dystrophy models and reduce inflammation in various disease models. Additionally, DCPIB has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
DCPIB has several advantages for lab experiments. It is a selective inhibitor of 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide, which allows for the specific targeting of this channel. It is also relatively easy to synthesize and has a high purity. However, DCPIB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some experiments. Additionally, it has been shown to have some off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of DCPIB. One direction is to further investigate its therapeutic potential for the treatment of various diseases. This includes investigating its effects on cancer cell proliferation, muscle function in muscular dystrophy, and inflammation in various disease models. Another direction is to investigate its off-target effects and develop more selective inhibitors of 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide. Additionally, the development of more soluble forms of DCPIB would allow for its use in a wider range of experiments.
Synthesemethoden
DCPIB can be synthesized using various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. This reaction leads to the formation of DCPIB as a white solid with a melting point of 222-224°C.
Wissenschaftliche Forschungsanwendungen
DCPIB has been extensively studied for its ability to block 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide. 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide are ion channels that regulate the movement of chloride and other anions across the cell membrane, and their dysfunction has been linked to various diseases, including cancer, muscular dystrophy, and cystic fibrosis. DCPIB has been shown to inhibit 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide in various cell types, including cancer cells, muscle cells, and neurons. This inhibition has been shown to have therapeutic potential for the treatment of various diseases.
Eigenschaften
Produktname |
4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C12H8ClF2NO2S |
Molekulargewicht |
303.71 g/mol |
IUPAC-Name |
4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H |
InChI-Schlüssel |
KUDIENBHJUILBC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)F)F)Cl |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








methanone](/img/structure/B270740.png)





![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)

